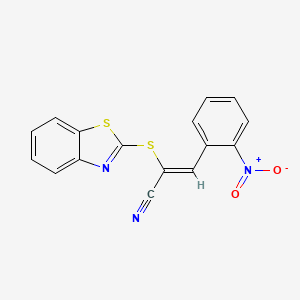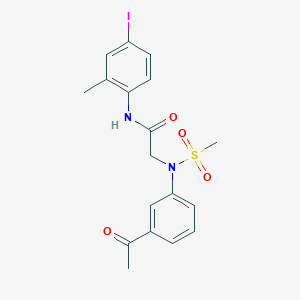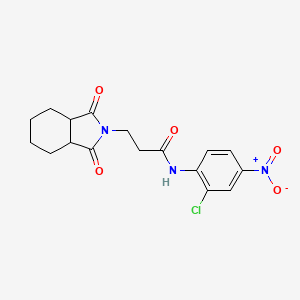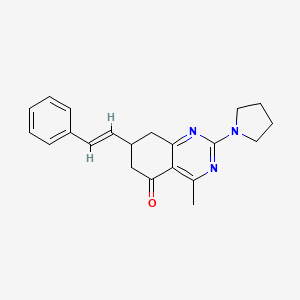![molecular formula C19H22N2O3S B4740810 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide](/img/structure/B4740810.png)
4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide
描述
4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide, also known as AMSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AMSB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide as an inhibitor of the MDM2-p53 interaction is based on its binding to the hydrophobic pocket of MDM2. This binding prevents the interaction between MDM2 and p53, leading to the stabilization of p53 and the induction of cell cycle arrest or apoptosis in cancer cells. 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has also been shown to inhibit the production of inflammatory cytokines and modulate the immune response by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and modulate the immune response. In addition, 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has been shown to have an effect on the expression of genes related to cell cycle regulation, DNA damage response, and apoptosis.
实验室实验的优点和局限性
One advantage of using 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide in lab experiments is its potential as a selective inhibitor of the MDM2-p53 interaction. This selectivity can help to avoid unwanted side effects that may occur with non-selective inhibitors. However, one limitation of using 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the synthesis of 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide can be challenging and may require specialized equipment and expertise.
未来方向
Future research on 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies could investigate the effects of 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide on other protein-protein interactions and its potential as a modulator of the immune response. The development of more efficient synthesis methods for 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide could also help to facilitate its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide could lead to the development of new therapeutic agents for cancer and inflammatory diseases.
科学研究应用
4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has been used in various scientific research applications, including as an inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of the tumor suppressor protein p53, and the interaction between MDM2 and p53 leads to the degradation of p53. Inhibition of this interaction can lead to the stabilization of p53 and induce cell cycle arrest or apoptosis in cancer cells. 4-[allyl(methylsulfonyl)amino]-N-(3-methylbenzyl)benzamide has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune response.
属性
IUPAC Name |
N-[(3-methylphenyl)methyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-12-21(25(3,23)24)18-10-8-17(9-11-18)19(22)20-14-16-7-5-6-15(2)13-16/h4-11,13H,1,12,14H2,2-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPANGGYFJUQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbenzyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4740727.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4740736.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4740737.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B4740740.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4740752.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4740757.png)
![N-(2-methyl-4-nitrophenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4740761.png)


![N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]-2-furamide](/img/structure/B4740798.png)


